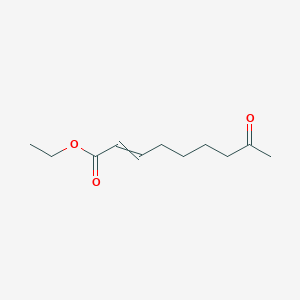

Ethyl 8-oxonon-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

113279-98-4 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 8-oxonon-2-enoate |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h7,9H,3-6,8H2,1-2H3 |

InChI Key |

VDMUEUFLAGSQBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCCCCC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 8 Oxonon 2 Enoate Derivatives

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of ethyl 8-oxonon-2-enoate are diverse and highly dependent on the reagents and conditions employed. A significant area of study involves its use in intramolecular reactions to form bicyclic γ-lactones. rsc.org One such pathway is the reductive coupling of the α,β-unsaturated ester with the ketone moiety, often induced by a one-electron transfer reducing agent like samarium(II) di-iodide. rsc.orgresearchgate.net The presence of a proton donor, such as an alcohol, is crucial in these reactions; without it, complex and unidentified products are often formed. rsc.orgresearchgate.net

The mechanism is thought to proceed through a radical pathway. rsc.orgresearchgate.net The initial step involves a single electron transfer from the reducing agent to the α,β-unsaturated ester, creating a radical anion. This intermediate can then undergo an intramolecular cyclization, with the radical attacking the ketone carbonyl. Subsequent reduction and protonation steps lead to the final bicyclic γ-lactone product. rsc.org It has been suggested that this reaction may not involve a samarium ester homoenolate. rsc.orgresearchgate.net

In the context of electrohydrocyclization (EHC) reactions, this compound serves as a key substrate. csus.edu The mechanism of EHC was initially proposed to involve a concerted ring closure with the transfer of a single electron, followed by protonation and the addition of a second electron to yield the cyclic product. csus.edu The introduction of a metal-salen mediator can increase the reaction rate and product yield. csus.edu

Investigations into the synthesis of related compounds, such as 2-((tert-butoxycarbonyl) amino)-5-oxonon-8-enoic acid, have also shed light on potential reaction pathways. whiterose.ac.uk Attempts to form cyclic amides from this derivative through an Ugi reaction were unsuccessful, possibly due to steric hindrance from the bulky Boc group preventing the necessary cyclization of the intermediate. whiterose.ac.uk This highlights the significant influence of substituent groups on the feasibility of certain reaction pathways.

The formation of reactive intermediates is a cornerstone of these mechanistic studies. For instance, in flow chemistry, the thermolysis of related compounds like alkynyl ethers can generate ketenes, which are highly reactive intermediates that can be trapped in subsequent reactions. soton.ac.uk Similarly, the generation of acyl radical equivalents from amides using triflic anhydride (B1165640) and samarium diiodide allows for cyclization onto olefins. researchgate.net

Radical Mechanism Studies in Reductive Couplings

The involvement of radical mechanisms in the reductive coupling of this compound and its analogs is a recurring theme in the literature. The reductive coupling of α,β-unsaturated esters with carbonyl compounds, facilitated by strong one-electron transfer agents like samarium(II) di-iodide, is proposed to proceed via a radical mechanism. rsc.orgresearchgate.net This process leads to the formation of substituted γ-lactones. rsc.orgresearchgate.net

The reaction is initiated by the transfer of a single electron from SmI₂ to the α,β-unsaturated ester, generating a radical anion. This is followed by an intramolecular cyclization where the radical attacks the carbonyl group. rsc.org The resulting intermediate is then further reduced and protonated to yield the final product. rsc.org The necessity of a proton source, like t-butyl alcohol, supports this mechanism, as its absence leads to the formation of complex byproducts. rsc.orgresearchgate.net

Further evidence for radical involvement comes from studies on related systems. For example, the α-alkylation of aza-heterocycles can be achieved by introducing a radical at the α-position of the amine, which then participates in an addition reaction. researchgate.net Additionally, the generation of acyl radical equivalents from amides using SmI₂ and triflic anhydride enables cyclization onto olefins, demonstrating the utility of radical intermediates in forming cyclic structures. researchgate.net

The table below summarizes key aspects of radical-mediated reactions involving related unsaturated esters and carbonyl compounds.

| Reaction Type | Reagent | Proposed Intermediate | Product | Key Findings |

| Intramolecular Reductive Coupling | Samarium(II) di-iodide | Radical anion | Bicyclic γ-lactone | Reaction proceeds via a radical mechanism; a proton source is essential. rsc.orgresearchgate.net |

| α-Alkylation of Aza-heterocycles | - | α-Amino radical | α-Alkylated amine | A radical is transferred to the amine α-position, leading to addition. researchgate.net |

| Acyl Radical Cyclization | SmI₂ / Triflic anhydride | Acyl radical equivalent | Cyclic ketones | Amides can be converted to acyl radical equivalents for cyclization. researchgate.net |

These studies collectively underscore the importance of radical intermediates in the reductive coupling reactions of this compound derivatives, providing a framework for understanding and controlling these complex transformations.

Stereochemical Mechanistic Models, including Cis/Trans Product Ratios

The stereochemical outcome of reactions involving this compound derivatives is a critical aspect of their mechanistic investigation. The formation of cis and trans isomers in cyclization reactions is often governed by subtle energetic differences in the transition states.

In the samarium(II) di-iodide induced intramolecular reductive coupling of this compound, a bicyclic γ-lactone is formed with a specific stereochemistry. rsc.org The reaction yields a product with a cis:trans ratio of approximately 65:35. rsc.org This suggests a preference for the formation of the cis-fused ring system under these conditions. The stereoselectivity in related intermolecular reactions, such as the coupling of 4-t-butylcyclohexanone with ethyl acrylate (B77674), shows a strong preference for the anti-isomer (syn:anti = 1:9), resulting from selective axial attack. rsc.orgresearchgate.net

In mediated electrohydrocyclization (EHC) reactions, the trans stereoisomer of the cyclized product is typically favored. csus.edu However, computational studies have indicated that employing a chiral mediator under kinetic control can favor the formation of the cis stereoisomer. csus.edu Experimental work on EHC reactions at different temperatures has shown that the stereochemical outcome can be influenced by reaction conditions. For instance, in one study, the cis stereoisomer was favored at temperatures above 15 °C, while the trans stereoisomer was favored at or below 15 °C. csus.edu

In the context of other cyclization reactions, such as the 6-endo-trig cyclization of α-amino acid-derived enones, the choice of base and reaction conditions can significantly impact the diastereomeric ratio of the products. core.ac.uk For example, a one-pot deprotection and cyclization procedure yielded a 75:25 ratio of cis to trans isomers. core.ac.uk

The table below summarizes the observed stereochemical outcomes in various reactions involving derivatives related to this compound.

| Reaction | Substrate/Reagent | Product | Stereochemical Outcome (cis:trans or syn:anti) | Reference |

| Intramolecular Reductive Coupling | This compound / SmI₂ | Bicyclic γ-lactone | ~65:35 (cis:trans) | rsc.org |

| Intermolecular Reductive Coupling | 4-t-butylcyclohexanone / Ethyl acrylate / SmI₂ | Substituted γ-lactone | 1:9 (syn:anti) | rsc.orgresearchgate.net |

| Electrohydrocyclization | Unsaturated ester/aldehyde | Cyclic product | Trans favored (typically); Cis can be favored with chiral mediator | csus.edu |

| 6-endo-trig Cyclization | Phenyl derived E-enone | 4-Oxo-L-pipecolic acids | 75:25 (cis:trans) | core.ac.uk |

These findings highlight the intricate relationship between reaction mechanisms, transition state geometries, and the final stereochemistry of the products.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms of organic molecules like this compound. These methods provide detailed insights into reaction energetics, transition state structures, and the dynamics of reactive systems that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and predict their reactivity. In the context of reactions involving derivatives of this compound, DFT calculations have been instrumental in rationalizing observed stereochemical outcomes and elucidating reaction pathways.

For instance, in the stereoselective synthesis of 1-substituted homotropanones, which involves a sequential decarboxylative Mannich reaction, DFT calculations were used to support a proposed eight-membered cyclic transition state. mdpi.com This computational model helped to explain the high diastereoselectivity observed in the nucleophilic addition of an enolate to the Re face of an imine. mdpi.com

In the context of organocatalytic tandem processes for synthesizing nitrogen-containing compounds, DFT studies could be employed to understand the energetics of various competing reaction pathways and to predict the most favorable routes leading to the observed products. ub.edu While not explicitly detailed for this compound in the provided information, the application of DFT to similar systems underscores its potential for elucidating the reaction energetics of this compound.

Molecular Dynamics (MD) simulations offer a way to study the time evolution of a molecular system, providing insights into the dynamic processes that occur during a chemical reaction. mdpi.com By simulating the motions of atoms and molecules over time, MD can reveal information about conformational changes, solvent effects, and the formation of transient intermediates.

In the study of enzyme-catalyzed reactions, MD simulations have been used to explore the mechanisms of dehydration and isomerization. umich.edu For example, simulations of acyl-AcpP•FabA and acyl-AcpP•FabZ complexes provided a structural rationale for the unique isomerase activity of FabA. umich.edu These simulations can also recapitulate the substrate preferences of enzymes. umich.edu

While specific MD simulations for this compound were not found in the search results, the techniques are broadly applicable. For instance, MD simulations of DNA fragments containing 8-oxoguanine have revealed altered hydration and ion binding patterns, which may help enzymes recognize the damaged site. nih.gov This demonstrates the power of MD in understanding how a molecule's environment influences its reactivity.

For reactions involving this compound, MD simulations could be used to:

Investigate the conformational landscape of the molecule and identify low-energy conformers that are predisposed to react.

Simulate the approach of a reagent to the substrate and map out the reaction pathway.

Study the role of solvent molecules in stabilizing intermediates and transition states.

Explore the dynamic behavior of intermediates to understand their subsequent transformations.

Together, DFT and MD simulations provide a powerful computational toolkit for dissecting the intricate details of reaction mechanisms involving this compound and its derivatives.

Kinetic Studies and Isotope Effects to Probe Rate-Determining Steps

Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs), are a fundamental tool for elucidating reaction mechanisms and identifying rate-determining steps. numberanalytics.comwikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. numberanalytics.comwikipedia.org

The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step. numberanalytics.com Primary KIEs are observed when the isotopically substituted bond is broken or formed in the rate-determining step. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate, often due to changes in hybridization or hyperconjugation. libretexts.org

While specific kinetic studies and isotope effect measurements for this compound were not explicitly detailed in the provided search results, the principles are broadly applicable to its reactions. For example, in the samarium(II) di-iodide induced reductive coupling, a deuterium (B1214612) labeling study was conducted. rsc.org The use of MeOD as a proton source led to the formation of a deuteriated γ-lactone, confirming the role of the alcohol as a proton donor in the reaction sequence. rsc.orgresearchgate.net This type of experiment can help to pinpoint when protonation occurs relative to other steps in the mechanism.

In more complex systems, such as P450-catalyzed hydroxylations, intramolecular KIEs have been used to distinguish between different proposed mechanisms. nih.gov The observation of different KIEs for the formation of different products from the same substrate provided evidence for multiple reaction pathways involving different oxidizing species. nih.gov

The following table outlines the types of information that can be obtained from kinetic isotope effect studies:

| Type of KIE | Observation | Interpretation | Example Application |

| Primary KIE | kH/kD > 1 (normal KIE) | C-H bond is broken in the rate-determining step. | Determining the rate-limiting step in an elimination reaction. |

| Inverse KIE | kH/kD < 1 | A bond to the isotopic atom becomes stiffer in the transition state. | Can indicate the formation of a pre-equilibrium complex. rutgers.edu |

| Secondary KIE | kH/kD ≠ 1 for a non-reacting C-H bond | Change in hybridization or steric environment at the isotopic center in the transition state. | Probing the structure of a carbocation intermediate. |

Natural Occurrence and Biosynthetic Pathways of 8 Oxonon 2 Enoate and Analogues

Isolation from Biological Sources

The discovery of these compounds in nature is a testament to the diverse metabolic capabilities of microorganisms, particularly those of the genus Streptomyces.

A significant finding in this area is the isolation of (E)-4-oxonon-2-enoic acid from the mycelium of Streptomyces olivaceus Tü 4018. researchgate.netoipub.com This compound, a close analogue of ethyl 8-oxonon-2-enoate, was identified during a screening program for new secondary metabolites. researchgate.net Its structure was determined using techniques such as HPLC coupled with diode array detection and mass spectrometry, which established a molecular mass of 170. researchgate.net The characterization of (E)-4-oxonon-2-enoic acid provided the first evidence of this type of short-chain keto acid being produced by actinomycetes.

While the direct isolation of this compound from natural sources is not prominently documented, the discovery of its free acid form in S. olivaceus is a crucial reference point for understanding its potential natural origins and biosynthesis.

The occurrence of simple, short-chain oxo-enoic acids like 8-oxonon-2-enoate in natural product extracts is not widely reported, making the identification in Streptomyces olivaceus particularly noteworthy. While complex polyketides and fatty acids are common, these smaller, functionalized molecules represent a less frequently isolated class of natural products. Research into microbial metabolites continues to be an active field, and it is possible that this compound or similar compounds may be identified in other microorganisms as analytical techniques become more sensitive.

Elucidation of Biosynthetic Precursors and Intermediates (e.g., Hydroxy-Oxononenoic Acids)

The biosynthesis of the carbon backbone of 8-oxonon-2-enoate is believed to follow the general principles of fatty acid or polyketide synthesis, which are well-established in Streptomyces. These pathways utilize simple building blocks to construct a wide array of carbon chains.

The likely biosynthetic pathway for an oxononenoic acid would involve a Type I or Type II polyketide synthase (PKS) or fatty acid synthase (FAS) system. The process would be initiated with a starter unit, likely acetyl-CoA, followed by successive condensations with extender units, which are typically malonyl-CoA. For a nine-carbon chain like nonenoate, this would involve one starter unit and three extender units.

The key intermediates in these pathways are covalently bound to an acyl carrier protein (ACP). The general sequence of reactions for each chain extension cycle is:

Condensation: A β-ketoacyl-ACP is formed.

Reduction: The β-keto group is reduced to a β-hydroxyacyl-ACP.

Dehydration: A water molecule is eliminated to form an enoyl-ACP.

Reduction: The double bond is reduced to form a saturated acyl-ACP.

In the biosynthesis of an oxo-enoate, it is plausible that one of the β-keto groups is not reduced, or that a hydroxy intermediate is later oxidized to form the keto group at the C-8 position. A "hydroxy-oxononenoic acid" could theoretically be an intermediate that undergoes oxidation as a final step. The double bond at the C-2 position is likely introduced by a dehydratase and protected from subsequent reduction.

Enzymology of Biosynthetic Pathways

The formation of a specific molecule like this compound is dependent on a precise sequence of enzymatic reactions catalyzed by a dedicated set of enzymes.

The formation of the keto-acid backbone is catalyzed by a polyketide synthase (PKS) or fatty acid synthase (FAS) complex. These multi-enzyme systems contain a suite of domains that carry out the chain elongation and modification steps. The ketosynthase (KS) domain is responsible for the carbon-carbon bond-forming condensation reactions that build the polyketide chain.

The formation of the final ethyl ester from the free carboxylic acid is a separate enzymatic step. While the specific enzyme for this compound has not been characterized, Streptomyces species are known to possess enzymes capable of esterification. nih.gov One such class of enzymes is the wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) family. These enzymes can transfer an acyl group from an acyl-CoA to an alcohol, forming an ester. It is plausible that an uncharacterized esterase or acyltransferase in the producing organism could catalyze the reaction between 8-oxonon-2-enoyl-CoA and ethanol (B145695) to form this compound. Studies on Streptomyces coelicolor have identified esterases, such as EstC, that are active towards short-chain esters and could be candidates for such a transformation. inrs.ca

Within the PKS or FAS assembly line, dehydratase (DH) and reductase (KR and ER) domains play crucial roles in determining the final structure of the molecule.

Dehydratases (DH): These enzymes are responsible for creating double bonds in the growing carbon chain by eliminating a molecule of water from a β-hydroxyacyl-ACP intermediate. The formation of the C-2 double bond in 8-oxonon-2-enoate would be catalyzed by a DH domain. The stereochemistry of the double bond (E or Z) is also determined by the specific DH enzyme.

Reductases: There are two main types of reductases in these pathways:

Ketoreductases (KR): These enzymes reduce the β-keto group formed during each condensation step to a β-hydroxy group. The presence or absence of a functional KR domain at a specific module of the PKS determines whether a keto group remains or is converted to a hydroxyl group. For 8-oxonon-2-enoate, the keto group at C-8 suggests that either the corresponding β-keto group was not reduced, or a hydroxyl group was later re-oxidized by a dehydrogenase.

Enoylreductases (ER): These enzymes reduce the double bond formed by the DH domain to create a saturated carbon chain. The absence of a functional ER domain at the module responsible for the C-2 double bond is necessary for the formation of the enoate functionality.

The specific combination and activity of these enzymatic domains within the biosynthetic gene cluster dictate the precise structure of the final natural product.

Biogenetic Relationships to Other Natural Fatty Acid Derivatives (e.g., Nonactic Acid)

The biosynthesis of specialized fatty acid derivatives, such as 8-oxonon-2-enoate, is intricately linked to the primary metabolic pathways of fatty acid and polyketide synthesis. While direct evidence for the natural occurrence and a specific biosynthetic pathway for this compound is not extensively documented, its structure strongly suggests a biogenetic relationship with other well-characterized natural products, most notably nonactic acid. This relationship is rooted in the shared origins from common metabolic precursors and the enzymatic logic employed in their assembly.

Fatty acid synthases (FAS) and polyketide synthases (PKSs) are evolutionarily and functionally related enzyme complexes that catalyze the sequential condensation of small carboxylic acid units to build up a carbon chain. nih.gov Both pathways typically utilize acetyl-CoA as a starter unit and malonyl-CoA as the extender unit for chain elongation. nih.gov The key distinction lies in the degree of reduction of the β-keto group formed after each condensation step. In fatty acid synthesis, this group is fully reduced to a methylene (B1212753) group, resulting in a saturated fatty acid chain. In polyketide synthesis, the β-keto group may be left unreduced, or only partially reduced to a hydroxyl or a double bond, leading to a vast diversity of chemical structures. youtube.com

The structure of 8-oxonon-2-enoate, featuring a ketone at the C-8 position and an α,β-unsaturated ester, points towards a modified fatty acid or polyketide origin. The nine-carbon backbone can be envisioned to arise from the condensation of acetate (B1210297) and succinate derivatives, a known route in the biosynthesis of related compounds. acs.org

A compelling parallel can be drawn with the biosynthesis of nonactic acid, the monomeric subunit of the macrotetrolide antibiotic nonactin produced by Streptomyces species. nih.gov The biosynthesis of nonactic acid is a well-studied example of a highly atypical polyketide pathway. nih.gov Initial studies using labeled precursors indicated that nonactin is assembled from acetate, propionate, and succinate. nih.gov Further detailed investigations revealed that the biosynthesis of nonactic acid commences with the condensation of a succinate derivative with either acetate or malonate. acs.org

The proposed biosynthetic pathway for nonactin involves the formation of an acyclic precursor which then undergoes cyclization to form the furan ring of nonactic acid, a reaction catalyzed by the enzyme nonactate synthase. nih.gov This pathway generates both enantiomers of nonactic acid, which are then stereospecifically assembled into the final nonactin macrocycle. nih.gov

The biogenetic relationship between a hypothetical 8-oxonon-2-enoate precursor and nonactic acid lies in their shared polyketide-based assembly logic from similar starter and extender units. It is plausible that a common or parallel biosynthetic pathway could diverge to produce different fatty acid derivatives. For instance, modifications such as incomplete reduction by ketoreductase domains within a PKS or FAS-like complex could lead to the introduction of the 8-oxo functionality. The formation of the α,β-unsaturated double bond is a common feature in polyketide biosynthesis, often introduced by the action of a dehydratase (DH) domain. youtube.com

The table below outlines the key precursors and enzymatic steps involved in the biosynthesis of fatty acids, polyketides, and the proposed relationship to 8-oxonon-2-enoate and the established pathway for nonactic acid.

Table 1: Comparison of Biosynthetic Pathways

| Feature | Standard Fatty Acid Synthesis | Polyketide Synthesis (General) | Proposed 8-Oxonon-2-enoate Pathway (Hypothetical) | Nonactic Acid Biosynthesis |

|---|---|---|---|---|

| Starter Unit | Acetyl-CoA | Acetyl-CoA, Propionyl-CoA, etc. | Acetyl-CoA/Succinyl-CoA | Acetate/Succinate |

| Extender Unit | Malonyl-CoA | Malonyl-CoA, Methylmalonyl-CoA | Malonyl-CoA | Malonate/Propionate |

| Key Enzymes | Fatty Acid Synthase (FAS) | Polyketide Synthase (PKS) | PKS or hybrid FAS/PKS | Nonactate Polyketide Synthase |

| β-Keto Processing | Complete reduction to -CH₂- | Variable (none, partial, or full reduction) | Incomplete reduction at C-8 | Specific reductions and cyclization |

| Key Intermediates | Acyl-ACP | Polyketide-ACP | 8-oxo-nonanoyl-ACP | Acyclic precursor to nonactic acid |

| Final Modification | Thioesterase cleavage | Cyclization, tailoring reactions | Dehydration, Esterification | Cyclization by Nonactate Synthase |

The interconnectedness of these pathways highlights the metabolic versatility of microorganisms, particularly actinomycetes, which are prolific producers of diverse secondary metabolites. oup.com The genetic and enzymatic machinery for fatty acid and polyketide biosynthesis is often clustered, allowing for combinatorial generation of novel structures. nih.gov It is within this framework of shared biosynthetic logic and enzymatic crosstalk that a biogenetic relationship between 8-oxonon-2-enoate and other natural fatty acid derivatives like nonactic acid can be understood. Further research, including genome mining for putative PKS gene clusters and feeding studies with labeled precursors, would be necessary to definitively elucidate the natural occurrence and biosynthetic pathway of 8-oxonon-2-enoate.

Metabolic Fates and Biological Transformations of Unsaturated Ketoesters

In Vivo and In Vitro Metabolic Pathways

The metabolic fate of Ethyl 8-oxonon-2-enoate is dictated by its chemical structure, which features an ethyl ester, a carbon-carbon double bond, and a ketone group. The initial steps in its metabolism are likely to involve hydrolysis of the ester bond and reduction of the double bond.

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by esterase enzymes, yielding ethanol (B145695) and the corresponding carboxylic acid, 8-oxonon-2-enoic acid. This is a common metabolic reaction for many ethyl esters.

Reduction of the α,β-Unsaturated System: The carbon-carbon double bond in the enone structure is a target for enoate reductases. These enzymes catalyze the stereospecific reduction of the double bond to produce ethyl 8-oxononanoate. Enoate reductases are found in various organisms, including bacteria, fungi, plants, and protozoa, and play significant roles in various metabolic pathways, including the biosynthesis of fatty acids. researchgate.net

Subsequent to these initial transformations, the resulting saturated keto ester or keto acid can enter further metabolic pathways.

Role in Fatty Acid Degradation and Beta-Oxidation Cycles (e.g., Acyl-CoA Derivatives)

Once converted to 8-oxononanoic acid, the molecule is primed to enter the fatty acid degradation pathway, specifically the beta-oxidation cycle. This is a major catabolic process that breaks down fatty acids to produce energy.

The entry into the beta-oxidation spiral requires the activation of the carboxylic acid to its corresponding acyl-CoA derivative. This reaction is catalyzed by an acyl-CoA synthetase. The resulting 8-oxononanoyl-CoA is then a substrate for the enzymes of beta-oxidation.

The beta-oxidation of an odd-chain fatty acid derivative like 8-oxononanoyl-CoA proceeds through a series of four core reactions:

Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by hydroxyacyl-CoA dehydrogenase.

Thiolytic cleavage by thiolase, which releases acetyl-CoA and a shortened acyl-CoA.

For an odd-chain fatty acid, the final round of beta-oxidation yields propionyl-CoA, which can be further metabolized. The acetyl-CoA produced enters the citric acid cycle for further oxidation and energy production. bu.edunih.gov

Enzymatic Biotransformations and Interconversions with Other Metabolites

The biotransformation of this compound is a multi-step process involving several key enzymes. The interconversion with other metabolites is central to its integration into the cellular metabolic network.

Key Enzymatic Transformations:

| Enzyme Class | Action on this compound or its Metabolites | Resulting Product |

| Esterases | Hydrolysis of the ethyl ester bond | 8-oxonon-2-enoic acid and Ethanol |

| Enoate Reductases | Reduction of the C=C double bond | Ethyl 8-oxononanoate |

| Acyl-CoA Synthetases | Activation of 8-oxononanoic acid | 8-oxononanoyl-CoA |

| Beta-oxidation enzymes | Catabolism of 8-oxononanoyl-CoA | Acetyl-CoA and Propionyl-CoA |

Enoate reductases , part of the Old Yellow Enzyme (OYE) family, are flavin mononucleotide (FMN)-dependent oxidoreductases. researchgate.net They have a broad substrate scope for α,β-unsaturated compounds, including aldehydes, ketones, and esters. researchgate.net

The conversion of fatty acids to their acyl-CoA esters is a critical step for their participation in beta-oxidation. nih.govresearchgate.net This activation ensures that the fatty acid is committed to the degradative pathway. nih.gov

In some organisms, ω-oxidation can occur, leading to the formation of dicarboxylic acids. nih.gov This pathway could potentially metabolize the nonanoic acid backbone of the molecule. Additionally, α-oxidation is another fatty acid degradation pathway that can process certain types of fatty acids. frontiersin.org

The interplay of these enzymatic activities ensures the efficient breakdown of this compound and the channeling of its breakdown products into central metabolic pathways for energy generation or biosynthesis.

Structural Modification and Synthesis of 8 Oxonon 2 Enoate Derivatives

Synthesis of Analogues with Varied Alkyl Chain Lengths and Substitutions

The synthesis of analogues of ethyl 8-oxonon-2-enoate with different alkyl chain lengths and substitutions allows for a systematic investigation of how these structural changes affect the molecule's properties.

One common strategy involves the Horner-Wadsworth-Emmons reaction. For instance, a range of aryl and alkyl substituted α-amino acid derived enones can be prepared starting from L-aspartic acid. core.ac.uk This precursor is converted in high yield to N-trityl L-aspartate dimethyl ester, which then undergoes reaction with various aldehydes under mild conditions to produce E-enones in yields ranging from 58% to 96%. core.ac.uk This method provides a flexible route to analogues with diverse side chains. core.ac.uk

Another approach utilizes organozinc reagents. Analogues of 8-oxo-2-aminodecanoic acid, which share the oxo-enoate feature, can be synthesized by varying the starting amino acid (like serine, aspartic acid, or glutamic acid) and the enone. whiterose.ac.uk This flexibility allows for straightforward variation in the position of the ketone and the length of the side-chain. whiterose.ac.uk

Furthermore, the addition of radicals to enones offers another pathway. Chiral non-racemic amino acid fragments can be added to enones to create analogues of 8-oxo-2-aminodecanoic acid. whiterose.ac.uk The synthesis of the required alkyl iodides can be achieved from appropriately protected derivatives of amino acids like serine. whiterose.ac.uk

A specific example is the synthesis of (S)-methyl (E)-5-ethyl-9-(4-methoxyphenyl)-9-oxonon-2-enoate. This was achieved through a mono-olefination reaction of a precursor with methyl (triphenylphosphoranylidene)acetate, resulting in an 83% yield with a high E:Z selectivity. tdx.cat

Table 1: Examples of Synthesized 8-Oxonon-2-enoate Analogues

| Compound Name | Starting Materials | Key Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl (2S,6S)-4-oxo-6-(2-methylpropyl)piperidine-2-carboxylate | Methyl (2S)-2-(tritylamino)-4-oxo-5-(dimethoxyphosphoryl)pentanoate, Butyraldehyde | Horner-Wadsworth-Emmons, Cyclization | 68 | core.ac.uk |

| (S)-methyl (E)-5-ethyl-9-(4-methoxyphenyl)-9-oxonon-2-enoate | (S)-5-ethyl-9-(4-methoxyphenyl)nonane-1,9-dione | Wittig Reaction | 83 | tdx.cat |

| Analogues of 8-oxo-2-aminodecanoic acid | Serine, Aspartic acid, or Glutamic acid derivatives, various enones | aza-Michael reaction | Not specified | whiterose.ac.uk |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are crucial for creating a wider array of derivatives from a common intermediate. These transformations can target the ketone, the double bond, or the ester group of the 8-oxonon-2-enoate scaffold.

Reduction: The carbonyl group and the α,β-unsaturated system can be selectively reduced.

Reduction to Saturated Alcohol: Lithium aluminum hydride (LiAlH4) can be used for the complete reduction of the carbonyl and the double bond to a saturated alcohol. imperial.ac.uk

Reduction to Unsaturated Ketone: Catalytic hydrogenation or dissolving metal reduction can selectively reduce the double bond, leaving the ketone intact. imperial.ac.uk

Reduction to Allylic Alcohol: The Luche reduction, using sodium borohydride (B1222165) (NaBH4) in the presence of cerium trichloride (B1173362) (CeCl3), is effective for the selective reduction of the ketone to an allylic alcohol. imperial.ac.uk Reductive elimination of a chiral auxiliary with sodium borohydride in a tetrahydrofuran (B95107)/water mixture is another method to produce diols. rsc.org

Oxidation: Oxidation reactions can introduce new functional groups.

The α,β-unsaturated ester can be oxidized. For instance, an α,β−unsaturated ester was oxidized using Dess-Martin periodinane (DMP) in dichloromethane. ntu.edu.sg

The ketone can be converted to a lactone through Baeyer-Villiger oxidation. rushim.ru

Other Derivatizations:

The ester group can undergo nucleophilic substitution with amines or alcohols to form amides or different esters, respectively.

The ketone can be converted to a ketal by reacting with an alcohol, such as ethylene (B1197577) glycol, under acidic conditions. scribd.com This protects the ketone during subsequent reactions.

The α-position to the ketone can be functionalized. For example, treatment with a base can generate an enolate, which can then react with various electrophiles. rushim.ru

Table 2: Functional Group Interconversion Strategies

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Ketone to Allylic Alcohol | NaBH4, CeCl3 (Luche reduction) | Unsaturated alcohol | imperial.ac.uk |

| Carbonyl and Alkene Reduction | LiAlH4, heat | Saturated alcohol | imperial.ac.uk |

| Alkene Reduction | Catalytic hydrogenation or dissolving metal reduction | Saturated ketone | imperial.ac.uk |

| Ester to Amide/Ester | Nucleophiles (amines/alcohols), acid/base catalysis | Amide/Ester | |

| Ketone to Ketal | Ethylene glycol, acid catalyst | Ketal | scribd.com |

| Alcohol to Aldehyde | Swern oxidation | Aldehyde | nih.gov |

Synthesis of Cyclized Derivatives (e.g., Gamma-Lactones, Dihydropyranones)

The flexible backbone of 8-oxonon-2-enoate and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic compounds, including γ-lactones and dihydropyranones.

Gamma-Lactones: γ-Lactones are five-membered cyclic esters. wikipedia.org Their synthesis from precursors related to 8-oxonon-2-enoate often involves the generation of a 4-hydroxy carboxylic acid intermediate, which then undergoes intramolecular esterification (lactonization). wikipedia.org

One method involves a tandem chain extension-aldol reaction followed by a CAN-mediated oxidative cleavage of the resulting hemiketal. nih.gov This process has been used to assign the stereochemistry of the aldol (B89426) reaction and in the synthesis of natural products. nih.gov Another approach is the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids using a formic acid–triethylamine (B128534) azeotrope as the hydrogen source. rsc.org This reduction/lactonization sequence affords chiral multicyclic γ-lactones in high yields and excellent stereoselectivities. rsc.org

Dihydropyranones: Dihydropyranones, which are six-membered heterocyclic rings, can be synthesized through various cyclization strategies. One of the most well-known methods is the Danishefsky synthesis, which involves a Lewis acid-catalyzed Diels-Alder reaction between a siloxy-1,3-diene and an aldehyde. ucl.ac.uk

A direct photoredox-catalyzed radical-triggered tandem cyclization of 1,7-enynes with alkyloxalyl chlorides has been developed to prepare a variety of dihydropyranones containing all-carbon quaternary centers under mild conditions. rsc.org Another approach involves an intramolecular Michael addition. The precursor for diospongin B, which contains a six-membered ring, could potentially be constructed through an intramolecular Michael addition and cross-metathesis. ntu.edu.sg

Furthermore, Prins cyclization, catalyzed by tris(acetylacetonato)iron(III), can be used to form 4-halotetrahydropyrans from aldehydes and homoallylic alcohols. thieme-connect.de

Preparation of Stereoisomeric Derivatives for Chiral Studies

The synthesis of specific stereoisomers of 8-oxonon-2-enoate derivatives is essential for studying their chiroptical properties and stereoselective interactions.

Asymmetric synthesis is a key strategy. For example, chiral phosphonates bearing 8-phenylmenthol as a chiral auxiliary have been used in stereoselective synthesis. ut.ee The use of chiral homoallylic alcohols (with 99% ee) in certain cyclization reactions has been shown to lead to tetrahydrofuran products with high stereopurity (97% ee). thieme-connect.de

Organocatalysis also plays a significant role. The L-proline organocatalyzed intramolecular Mannich cyclization has been explored for the synthesis of tropanone derivatives, although it was not successful in all cases. mdpi.com

Asymmetric transfer hydrogenation is another powerful tool. Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral multicyclic γ-lactones with high diastereoselectivity (>20:1 dr) and enantioselectivity (99% ee). rsc.org

Furthermore, electrohydrocyclization reactions can be influenced by temperature to favor a particular stereoisomer. For (E)-ethyl 8-oxonon-2-enoate, reactions above 15°C favored the cis stereoisomer of the cyclized product, while temperatures at or below 15°C favored the trans stereoisomer. csus.edu

The development of tandem processes, such as the Robinson aza-Michael reaction, has been investigated for the asymmetric synthesis of nitrogen-containing compounds. ub.edu While initial attempts with certain substrates led to heminals instead of the desired morphan, adjustments to the substrate, such as adding substitution at the 8-position, were proposed to favor the desired cyclization. ub.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate (B1235776) |

| Piperidine (B6355638) |

| Pyridine (B92270) |

| Ethanol (B145695) |

| Methanol (B129727) |

| Potassium permanganate |

| Chromium trioxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Ethyl 2-ethylidene-3-oxonon-8-enoate |

| Ethyl 8-cyano-2-oxooctanoate |

| 4-chlorotetrahydropyrans |

| 3,4-dimethoxybenzaldehyde |

| N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyphenyl)-4-toluenesulfonamide |

| 4-chlorobenzaldehyde |

| Indium(III) chloride |

| Sodium bicarbonate |

| Sodium sulfate |

| Ethyl 8-methyl-2-oxonon-7-enoate |

| (6S,7R,8S,E)-methyl 7-hydroxy-9-(4-methoxybenzyloxy)-4,4,6,8-tetramethyl-5-oxonon-2-enoate |

| Ceric ammonium (B1175870) nitrate |

| 8-oxo-2-aminodecanoic acid |

| Apicidin |

| tert-Butyl (S,E)-4-((tert-butoxy)carbonyl]amino)-8-oxonon-6-enoate |

| Copper(I) bromide dimethyl sulfide (B99878) complex |

| Allyl chloride |

| (+)-GR24 |

| (+)-epi-GR24 |

| Formic acid |

| Triethylamine |

| 8-phenylmenthol |

| 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |

| 4-oxo-4-(thiophen-2-yl)butanoic acid |

| 4-benzoylbutyric acid |

| 2-((tert-butoxycarbonyl) amino)-5-oxonon-8-enoic acid |

| 2-(thiophen-2-yl)ethanamine |

| 2-phenylethanamine |

| Cyclohexylisocyanide |

| 2-isocyano-2,4,4-trimethylpentane |

| Benzyl isocyanide |

| tert-butyl acetoacetate |

| Lithium hydroxide |

| Meldrum's acid |

| Oxandrolone |

| Lactic acid |

| alpha-propiolactone |

| Dimethyl 2-ethylmalonate |

| Sodium hydride |

| Sodium iodide |

| 1,3-dibromopropane |

| Dimethyl 2-methyl-2-(3-oxocyclohexyl)malonate |

| Dimethyl 2-(3-oxobutyl)malonate |

| 1,4-dibromobutane |

| cis-jasmone |

| Dess-Martin periodinane |

| Cerium trichloride |

| Ethylene glycol |

| N-trityl L-aspartate dimethyl ester |

| Butyraldehyde |

| Methyl (2S)-2-(tritylamino)-4-oxo-5-(dimethoxyphosphoryl)pentanoate |

| Methyl (2S,6S)-4-oxo-6-(2-methylpropyl)piperidine-2-carboxylate |

| (S)-methyl (E)-5-ethyl-9-(4-methoxyphenyl)-9-oxonon-2-enoate |

| Methyl (triphenylphosphoranylidene)acetate |

| (4R,5S,6R,7R,E)-5-((tert-Butyldimethylsilyl)oxy)-7-methoxy-9-((4-methoxybenzyl)oxy)-2,4,6-trimethylnon-2-enoate |

| 1-Hydroxynonan-5-one |

| 7-Hydroxy-1-phenylheptan-3-one |

| L-proline |

| Deferoximine |

| (E)-ethyl 8-oxonon-2-enoate |

| (R,E)-Ethyl 6-(oxiran-2-yl)hept-2-enoate |

| m-Chloroperoxybenzoic acid |

| Dimethyl methylphosphonate |

| t-butyl lithium |

| Tetrapropylammonium perruthenate |

| N-Methylmorpholine N-oxide |

| Hünig's base |

| 4-Benzyl-3-propionylthiazolidine-2-thione |

| (R)-phenylalanine |

| 4-methylpenten-al |

| Ethyl 4-methylpent-4-enoate |

Advanced Analytical Techniques for Characterization and Quantification of Ethyl 8 Oxonon 2 Enoate

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For Ethyl 8-oxonon-2-enoate (C₁₁H₁₈O₃), the exact mass can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) of its ions, typically the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical and Expected HRESIMS Data for this compound

| Ion Formula | Adduct | Theoretical m/z |

|---|---|---|

| [C₁₁H₁₈O₃+H]⁺ | Proton | 199.1329 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, fragmentation would likely occur at the ester and ketone functionalities, as well as along the alkyl chain. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and McLafferty rearrangements. mpg.deunigoa.ac.inpitt.edu

Table 2: Plausible MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |

|---|---|---|---|

| 199.13 | 171.10 | C₂H₄ (Ethene) | [M+H-C₂H₄]⁺ |

| 199.13 | 153.12 | C₂H₅OH (Ethanol) | [M+H-C₂H₅OH]⁺ |

| 199.13 | 125.09 | C₄H₈O (Butyraldehyde via McLafferty) | [M+H-C₄H₈O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional (¹H, ¹³C) NMR for Structural Assignment

¹H (proton) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons. For this compound, distinct signals would be expected for the vinylic protons, the protons of the ethyl ester, and the protons on the alkyl chain, particularly those adjacent to the ketone and the double bond. unigoa.ac.inthieme-connect.comjocpr.com

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., carbonyl, alkene, alkyl).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on known data for structurally similar compounds.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 | - | - | - | 166.5 (C=O, ester) |

| 2 | 5.8-6.0 | d | ~15.6 | 121.0 |

| 3 | 6.9-7.1 | dt | ~15.6, ~6.9 | 148.0 |

| 4 | 2.2-2.3 | t | ~7.0 | 40.0 |

| 5 | 1.6-1.7 | m | - | 23.0 |

| 6 | 1.3-1.4 | m | - | 28.0 |

| 7 | 2.4-2.5 | t | ~7.4 | 42.5 |

| 8 | - | - | - | 209.0 (C=O, ketone) |

| 9 | 2.1-2.2 | s | - | 30.0 |

| O-CH₂ | 4.1-4.2 | q | ~7.1 | 60.5 |

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the purification and quantification of compounds like this compound. A common approach would be to use reversed-phase HPLC. Current time information in Bangalore, IN. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from both more polar and less polar impurities. Detection is typically achieved using a UV detector, as the α,β-unsaturated carbonyl system provides a chromophore that absorbs UV light.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a suitable technique for the analysis of this compound. A capillary column with a mid-polarity stationary phase would be appropriate. The choice of column and temperature program would be optimized to achieve separation from any byproducts or starting materials. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for analyzing complex mixtures containing this compound.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-4-oxonon-2-enoic acid |

| Ethyl-(E)-non-2-enoate |

| Acetonitrile |

| Methanol |

| Ethene |

| Ethanol (B145695) |

| Butyraldehyde |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Electrospray Ionization (ESI)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and versatile method for the analysis of this compound. nih.govwestminster.ac.ukmdpi.comphcog.comnih.gov This technique allows for the separation of the compound from complex mixtures, while simultaneously providing information about its ultraviolet-visible (UV-Vis) absorbance and mass-to-charge ratio. nih.govwestminster.ac.ukmdpi.com

The DAD provides a UV-Vis spectrum of the eluting compound, which can aid in its identification by comparing the spectrum to known standards. nih.gov The ESI-MS component of the system ionizes the this compound molecule, allowing for the determination of its molecular weight and fragmentation pattern. westminster.ac.ukmdpi.com This fragmentation data is invaluable for structural elucidation. westminster.ac.uk The combination of retention time from the HPLC, the UV-Vis spectrum from the DAD, and the mass spectral data from the ESI-MS provides a high degree of confidence in the identification and quantification of this compound in a sample. phcog.comnih.gov

Table 1: HPLC-DAD-ESI Parameters for Analysis of Similar Compounds

| Parameter | Value |

|---|---|

| Column | SHISEIDO C18 (250 mm × 4.6 mm i.d., S-5 μm) |

| Mobile Phase | Gradient elution with 0.1% trifluoroacetic acid and acetonitrile |

| Flow Rate | 1.0 ml/min |

| Detection | DAD and ESI-MS |

Note: This table represents typical parameters and may be optimized for the specific analysis of this compound.

Chiral HPLC for Enantiomeric Purity Determination

For molecules with chiral centers, such as potential stereoisomers of this compound, determining the enantiomeric purity is crucial. chromatographyonline.com Chiral HPLC is the primary technique employed for this purpose. chromatographyonline.comwiley-vch.de This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.comasianpubs.org

The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers. asianpubs.org Common chiral columns include those based on polysaccharide derivatives, such as Chiralpak AD. asianpubs.org The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol, with small amounts of additives such as diethylamine (B46881) and trifluoroacetic acid to improve peak shape and resolution. asianpubs.org By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. chromatographyonline.com

Table 2: Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak AD (250 mm × 4.6 mm, 10 µm) |

| Mobile Phase | n-hexane:ethanol:diethylamine:trifluoroacetic acid (80:20:0.1:0.1 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 223 nm |

Note: These conditions are illustrative and would require optimization for this compound.

Gas Chromatography (GC)

Gas chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. chromatographyonline.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. chromatographyonline.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

GC can be used to determine the purity of this compound and to quantify it in a sample. When coupled with a mass spectrometer (GC-MS), it provides definitive structural information based on the compound's mass spectrum and fragmentation pattern. chromatographyonline.com For determining enantiomeric purity, a chiral GC column can be employed. wiley-vch.de

Table 3: Typical GC Parameters for Analysis of Organic Compounds

| Parameter | Value |

|---|---|

| Column | HP-INNOWax capillary column (50 m × 0.20 mm, 0.20-µm) |

| Injection Mode | Split (1:5) |

| Oven Program | 35 °C (8 min), then 50 °C/min to 220 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) |

Note: These parameters are general and would need to be adapted for the specific properties of this compound.

Flash and Column Chromatography for Purification

Flash and column chromatography are essential techniques for the purification of this compound from reaction mixtures. mpg.decsus.eduresearchgate.netorgsyn.orgwfu.edu These methods rely on the differential adsorption of compounds onto a solid stationary phase, typically silica (B1680970) gel, and their elution with a liquid mobile phase. wfu.edu

In flash chromatography, pressure is applied to speed up the elution process, allowing for rapid purification. orgsyn.org The choice of solvent system (eluent) is critical for achieving good separation. rochester.edu A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is often used to elute compounds with different polarities. tesisenred.netrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). wiley-vch.dempg.de

Table 4: Example of a Flash Chromatography Purification Protocol

| Step | Description |

|---|---|

| Stationary Phase | Silica gel 60 (40–63 µm) |

| Sample Loading | Crude product dissolved in a minimal amount of a suitable solvent and loaded onto the column. rochester.edu |

| Elution | Gradient elution, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. orgsyn.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edudenovix.com This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu For this compound, the presence of the α,β-unsaturated enone system gives rise to characteristic UV absorptions.

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). mdpi.com The position and intensity of these absorption bands provide information about the electronic structure of the molecule. mdpi.com UV-Vis spectroscopy is a quick and non-destructive method that can be used for both qualitative and quantitative analysis. denovix.com

Table 5: Expected UV-Vis Absorption for α,β-Unsaturated Ketones

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~242 | Strong (e.g., 18,000) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.infoutdallas.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. utdallas.edu

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl (C=O), the α,β-unsaturated ketone carbonyl (C=O), and the carbon-carbon double bond (C=C). libretexts.orglibretexts.org The precise position of these bands can provide additional information about the molecular environment of the functional groups.

Table 6: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O stretch | ~1731 | Strong |

| α,β-Unsaturated Ketone C=O stretch | ~1675 | Strong |

| C=C stretch | 1680-1640 | Medium |

| C-O stretch | 1300-1000 | Strong |

| sp³ C-H stretch | 3000-2850 | Medium-Strong |

Data derived from typical values for similar functional groups. libretexts.orglibretexts.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.comresearchgate.netnih.govencyclopedia.pubnih.gov It measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.comencyclopedia.pub Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. nih.govencyclopedia.pub

To determine the absolute configuration of a chiral center in this compound, its experimental CD spectrum is compared to the spectra of known standards or to spectra predicted by quantum chemical calculations. mtoz-biolabs.comresearchgate.netnih.gov The sign and shape of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms around the chiral center. nih.gov

Table 7: Principles of Absolute Configuration Determination by CD Spectroscopy

| Step | Description |

|---|---|

| 1. Record Spectrum | Obtain the CD spectrum of the purified enantiomer. mtoz-biolabs.com |

| 2. Analyze Spectrum | Identify the major absorption bands and their signs (positive or negative Cotton effects). mtoz-biolabs.com |

| 3. Compare Spectra | Compare the experimental spectrum to the spectra of compounds with known absolute configurations or to theoretically calculated spectra. mtoz-biolabs.comresearchgate.net |

| 4. Assign Configuration | Based on the comparison, assign the absolute configuration (R or S) to the chiral center. mtoz-biolabs.com |

Current Research Challenges and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of ethyl 8-oxonon-2-enoate and related structures is the development of practical and environmentally benign synthetic methodologies. Historical methods for similar compounds, such as pyrolysis, are often not feasible in standard laboratory settings, necessitating new approaches. csus.edu The demand for greener chemical processes pushes researchers to explore alternatives that minimize toxic waste and improve efficiency. csus.edu

Future research is focused on several promising strategies:

Tandem Reactions: One-pot tandem oxidation-Wittig processes represent an efficient route for synthesizing related α,β-unsaturated esters. acgpubs.org This approach, which combines multiple synthetic steps into a single operation, can significantly increase yield and reduce solvent and reagent usage.

Electrochemical Methods: Organic electrochemistry offers a sustainable alternative by using electricity to drive reactions, thereby reducing the need for chemical oxidants or reductants and minimizing toxic byproducts. csus.edu

Flow Chemistry: Continuous flow processes can enhance the scalability, safety, and efficiency of synthesis. This technique allows for precise control over reaction conditions, often leading to higher yields and purity compared to batch processing.

Catalytic Routes: The use of optimized catalysts could streamline production, offering higher selectivity and turnover rates, making the synthesis more economically viable for industrial applications.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Challenges | Key References |

|---|---|---|---|

| Tandem Oxidation-Wittig | High efficiency, reduced steps, lower waste. | Requires optimization for specific substrates. | acgpubs.org |

| Electrochemical Synthesis | Reduced use of chemical reagents, greener process. | Requires specialized equipment and electrolyte optimization. | csus.edu |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | High initial equipment cost, potential for clogging. |

| Modern Condensation Reactions | Utilizes well-established reactions like Knoevenagel condensation with modern catalysts. | Base sensitivity of the substrate, potential for side reactions. | |

Deeper Mechanistic Insight into Complex Transformations

The dual reactivity of the α,β-unsaturated ester and the ketone in this compound allows it to participate in a variety of complex chemical transformations. The electron-withdrawing nature of the carbonyl groups makes the β-carbon susceptible to nucleophilic attack (Michael addition), while the conjugated system can participate in cycloaddition reactions. wisc.edu However, detailed mechanistic studies specifically for this compound are lacking.

Future research must aim to fill this knowledge gap. A deeper understanding of its reaction mechanisms is crucial for controlling the stereoselectivity and regioselectivity of its transformations. This involves:

Computational Modeling: Theoretical calculations can be used to model transition states and reaction pathways, providing predictive insight into the most favorable reaction conditions.

Kinetic Studies: Analyzing reaction rates and determining kinetic isotope effects can help elucidate the rate-determining steps and the nature of intermediates involved in its transformations. wisc.edu

Intermediate Characterization: The use of advanced spectroscopic techniques to detect and characterize transient reactive intermediates will provide direct evidence for proposed mechanisms. wisc.edu

Unraveling these mechanisms is fundamental for harnessing the synthetic potential of this compound as a building block for more complex molecules.

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways

The natural origin, if any, of this compound is currently unknown. Its structure, a modified nine-carbon fatty acid derivative, is suggestive of a link to the oxylipin family of signaling molecules. frontiersin.organnualreviews.org Oxylipins, which include the well-studied jasmonates, are synthesized in plants and other organisms from the oxygenation of polyunsaturated fatty acids. mdpi.comnih.govoup.com

A significant future research direction is to investigate whether this compound is a naturally occurring product and to elucidate its biosynthetic pathway. This research could involve:

Screening of Natural Sources: Analyzing extracts from various plants, fungi, and bacteria for the presence of the compound.

Isotopic Labeling Studies: Feeding organisms with isotopically labeled fatty acid precursors to trace their incorporation into the final molecule. nih.gov

Genetic and Enzymatic Studies: Identifying and characterizing the enzymes responsible for its formation, likely involving lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and a series of reductases and oxidases similar to those in the jasmonic acid pathway. mdpi.commdpi.comnih.gov The heterologous reconstitution of biosynthetic pathways in host organisms like Aspergillus niger or Saccharomyces cerevisiae is a powerful tool for this purpose. nih.gov

Table 2: Key Enzyme Families in Related Oxylipin Biosynthesis

| Enzyme Family | Function in Pathway | Key References |

|---|---|---|

| Lipoxygenase (LOX) | Catalyzes the initial oxygenation of polyunsaturated fatty acids. | nih.govuni-hohenheim.de |

| Allene Oxide Synthase (AOS) | Converts fatty acid hydroperoxides into unstable allene oxides. | nih.govnih.gov |

| Allene Oxide Cyclase (AOC) | Catalyzes the cyclization of allene oxides to form cyclopentenone structures like OPDA. | mdpi.commdpi.com |

| OPDA Reductase (OPR) | Reduces the double bond in the cyclopentenone ring of OPDA. | mdpi.com |

| Acyl-CoA Oxidases (ACX) | Involved in the β-oxidation steps that shorten the carboxylic acid side chain. | mdpi.com |

Exploration of Undiscovered Biological Roles in Chemical Biology (excluding therapeutic applications)

Beyond its synthesis, the potential biological functions of this compound remain largely unexplored. Its structural similarity to oxylipins, a diverse class of signaling molecules, suggests it may play a role in biological regulation. frontiersin.organnualreviews.org Oxylipins are known to regulate a vast array of processes in plants, including growth, development, and responses to both biotic and abiotic stress. frontiersin.orgnih.govnih.govresearchgate.net

Future chemical biology research should investigate non-therapeutic roles, such as:

Plant Signaling: Assessing its ability to induce defense gene expression or influence developmental processes like root growth or flowering, similar to jasmonates. mdpi.comnih.gov

Inter-organismal Communication: Exploring its potential as a semiochemical involved in interactions between plants and microbes or insects.

Metabolic Intermediate: Investigating its role as a precursor or intermediate in the biosynthesis of other functional molecules. rsc.org

The development of chemical probes based on the this compound scaffold could be instrumental in identifying its protein targets and uncovering its specific functions within cellular networks.

Advancement of Spectroscopic and Structural Elucidation Techniques for Complex Analogues

The synthesis and discovery of analogues of this compound will inevitably produce novel and complex structures. A significant challenge lies in their unambiguous structural characterization. Advancements in spectroscopic and spectrometric techniques are critical for this purpose.

Future efforts should focus on applying a suite of advanced analytical methods:

High-Field NMR Spectroscopy: The use of high-field instruments and multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) is essential for assigning the complex proton and carbon signals of novel analogues. researchgate.netthieme-connect.com For α,β-unsaturated systems, detailed analysis of coupling constants and chemical shifts provides crucial information about stereochemistry and electronic structure. nih.govcdnsciencepub.comorganicchemistrydata.org ¹⁷O NMR can also offer specific insights into the electronic environment of the two distinct carbonyl groups. mdpi.com

Tandem Mass Spectrometry (MS/MS): High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition of new compounds. nih.gov Advanced tandem MS techniques, which involve multiple stages of fragmentation (MSⁿ), can generate detailed "ion trees" that serve as a unique fingerprint for a molecule, allowing for the precise elucidation of its connectivity and the differentiation of isomers. nih.govmdpi.com

Integrated Spectroscopic Approaches: Combining data from various techniques (NMR, MS, IR, etc.) with computational analysis provides the most robust platform for structural elucidation, especially for molecules with multiple stereocenters or complex ring systems. researchgate.net

Table 3: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Application for Analogues | Key References |

|---|---|---|

| Multi-dimensional NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, determination of connectivity. | acgpubs.orgresearchgate.netthieme-connect.com |

| ¹⁷O NMR Spectroscopy | Probing the electronic environment of carbonyl groups. | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | nih.gov |

| Tandem Mass Spectrometry (MSⁿ) | Detailed fragmentation analysis for structural isomer differentiation and connectivity mapping. | nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.